![molecular formula C12H13ClO3 B2868543 Ethyl alpha-p-chlorophenoxymethylacrylate CAS No. 101046-57-5](/img/structure/B2868543.png)
Ethyl alpha-p-chlorophenoxymethylacrylate
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Overview
Description
Scientific Research Applications
Peroxisome Proliferation and Tumorigenicity
Research involving Ethyl-alpha-p-chlorophenoxyisobutyrate (a compound with a similar structural motif to Ethyl alpha-p-chlorophenoxymethylacrylate) has shown its role in inducing hepatomegaly and proliferation of peroxisomes in liver cells of rats and mice, leading to the development of hepatocellular carcinomas. This study highlights the tumorigenic potential of certain hypolipidaemic peroxisome proliferators (Reddy & Qureshi, 1979).
Alcohol Preference Reduction
The influence of chemicals on alcohol preference in rats was studied using p-chlorophenylalanine, demonstrating the potential of certain chemical interactions to modulate addictive behaviors. This research might suggest pathways or methodologies relevant to the study of this compound’s effects on biological systems (Myers & Veale, 1968).
Detoxification Processes
A study on the detoxification of dimethyl phosphate triesters, including compounds structurally related to this compound, by mammalian liver proteins, provides insights into biochemical pathways that could be relevant to understanding the metabolic and detoxification processes of various esters and related compounds (Hutson, Pickering, & Donninger, 1972).
PEGylation in Drug Delivery
The process of PEGylation, particularly focusing on peptides and proteins, offers insights into the modification of biological macromolecules for pharmaceutical applications. This research area could be relevant to understanding how this compound or similar compounds might be used in drug delivery systems to enhance therapeutic efficacy and stability (Roberts, Bentley, & Harris, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-12(14)9(2)8-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHZIHNFIZGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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